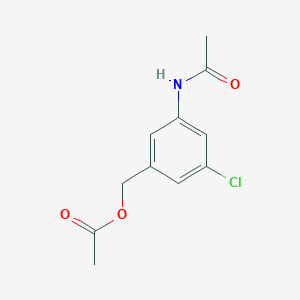

3-Acetamido-5-chlorobenzyl acetate

Beschreibung

3-Acetamido-5-chlorobenzyl acetate is a synthetic organic compound characterized by a benzyl acetate backbone substituted with an acetamido group at the 3-position and a chlorine atom at the 5-position.

Eigenschaften

CAS-Nummer |

400605-46-1 |

|---|---|

Molekularformel |

C11H12ClNO3 |

Molekulargewicht |

241.67 g/mol |

IUPAC-Name |

(3-acetamido-5-chlorophenyl)methyl acetate |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-11-4-9(3-10(12)5-11)6-16-8(2)15/h3-5H,6H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

XECMFRHFQQHMJH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=CC(=C1)COC(=O)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-chlorobenzyl acetate typically involves the acetylation of 3-acetamido-5-chlorobenzyl alcohol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of 3-Acetamido-5-chlorobenzyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamido-5-chlorobenzyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

3-Acetamido-5-chlorobenzyl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of 3-Acetamido-5-chlorobenzyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following comparison focuses on compounds with high structural similarity (based on molecular descriptors and functional groups) to 3-acetamido-5-chlorobenzyl acetate. Data is derived from chemical databases and synthesis protocols.

Key Structurally Similar Compounds

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide | 143878-29-9 | 0.90 | Formyl and hydroxyl groups at 4- and 2-positions |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 4093-31-6 | 0.90 | Dihydrobenzofuran ring with methoxy ester |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 139329-90-1 | 0.83 | Methoxy group at 2-position vs. benzyl acetate |

| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 123654-26-2 | 0.82 | Ethyl ester and hydroxyl group at 2-position |

Functional and Reactivity Comparisons

(a) N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

- Applications : Likely used in dye synthesis or as a crosslinking agent due to its dual functional groups (formyl and hydroxyl) .

(b) Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Solubility : The methoxy group improves lipophilicity, increasing membrane permeability compared to the parent compound.

- Pharmacological Relevance : NCATS Inxight Drugs highlights its role as a precursor in antispasmodic drug development .

(c) Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate

- Stability : The hydroxyl group at the 2-position may reduce ester stability under acidic conditions, unlike the benzyl acetate backbone of the target compound.

Research Findings and Implications

- Electronic Properties : While direct data on 3-acetamido-5-chlorobenzyl acetate is scarce, studies on zinc acetate analogs suggest that electron-withdrawing groups (e.g., Cl) stabilize the aromatic ring’s electronic structure, influencing redox behavior .

Biologische Aktivität

3-Acetamido-5-chlorobenzyl acetate (CAS No. 400605-46-1) is an organic compound that has garnered attention in various biological and medicinal research domains. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN O2 |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | 3-acetamido-5-chlorobenzyl acetate |

| CAS Number | 400605-46-1 |

The biological activity of 3-acetamido-5-chlorobenzyl acetate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : The compound may bind to specific receptors, triggering downstream signaling pathways that affect cellular functions.

Antimicrobial Properties

Research indicates that 3-acetamido-5-chlorobenzyl acetate exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Shows antifungal properties, inhibiting the growth of several fungal strains.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's potential as an anticancer agent. Results from these studies indicate:

- Cell Line Testing : The compound was tested on various cancer cell lines, including breast and lung cancer cells.

- Results : Significant inhibition of cell proliferation was observed, suggesting potential for further development as an anticancer drug.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy reported that 3-acetamido-5-chlorobenzyl acetate inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Cytotoxic Effects on Cancer Cells :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.